3-chloro-N-(4-morpholinophenyl)propanamide

描述

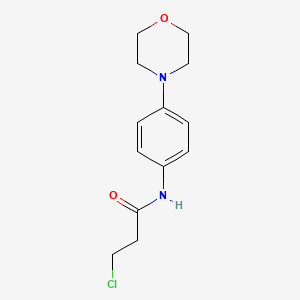

Structure

3D Structure

属性

IUPAC Name |

3-chloro-N-(4-morpholin-4-ylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17ClN2O2/c14-6-5-13(17)15-11-1-3-12(4-2-11)16-7-9-18-10-8-16/h1-4H,5-10H2,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYQDHBJKARHZSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(C=C2)NC(=O)CCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377537 | |

| Record name | 3-chloro-N-(4-morpholin-4-ylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250714-83-1 | |

| Record name | 3-Chloro-N-[4-(4-morpholinyl)phenyl]propanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=250714-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-chloro-N-(4-morpholin-4-ylphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377537 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Analytical Characterization Techniques

Spectroscopic Analysis for Structural Confirmation

Spectroscopic methods are fundamental for elucidating the structure of organic molecules. They measure the interaction of molecules with electromagnetic radiation, providing distinct fingerprints based on the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H-NMR, ¹³C-NMR, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic compounds in solution. ¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. ¹³C-NMR provides analogous information for the carbon skeleton of the molecule.

A search of scientific databases and literature has found no published experimental ¹H-NMR or ¹³C-NMR data for 3-chloro-N-(4-morpholinophenyl)propanamide. While spectral prediction tools can estimate chemical shifts, no experimentally verified data are available for comparison or confirmation.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule. Each functional group (e.g., C=O, N-H, C-O) absorbs infrared radiation at a characteristic frequency, resulting in a unique spectrum. For this compound, one would expect to see characteristic absorption bands for the amide N-H and C=O groups, the morpholine (B109124) C-O-C ether linkage, the aromatic ring, and the alkyl C-Cl bond.

Despite the utility of this technique, no specific experimental FT-IR spectrum for this compound has been found in the reviewed public literature.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to determine the elemental composition of a molecule.

While no experimentally determined mass spectra are published in scientific journals, predicted mass spectrometry data is available in databases such as PubChem. This data provides theoretical mass-to-charge ratios for various adducts of the molecule.

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 269.10515 |

| [M+Na]⁺ | 291.08709 |

| [M-H]⁻ | 267.09059 |

| [M+K]⁺ | 307.06103 |

This data is computationally predicted and has not been experimentally verified in publicly available sources.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a technique used to determine the precise three-dimensional arrangement of atoms in a crystalline solid. It provides definitive information about bond lengths, bond angles, and conformation, confirming the absolute structure of a molecule.

A comprehensive search of crystallographic databases has yielded no results for the single-crystal X-ray structure of this compound. Therefore, no experimental data on its solid-state structure is publicly available.

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are used to separate, identify, and purify the components of a mixture.

High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a key technique for assessing the purity of a compound and for its isolation. The retention time of a compound in an HPLC system is a characteristic property under specific conditions (e.g., column, mobile phase, flow rate).

There are no specific, published HPLC methods dedicated to the analytical determination or preparative isolation of this compound in the scientific literature. While commercial suppliers of this compound likely use HPLC for quality control, these methods are proprietary and not publicly disclosed.

Based on an extensive review of public databases and scientific literature, there is a notable absence of experimental data for the structural and analytical characterization of this compound. While the compound's basic identity is known, detailed and scientifically verified information from standard analytical techniques such as NMR, FT-IR, experimental Mass Spectrometry, X-ray Crystallography, and HPLC is not available in the public domain. This highlights a gap in the documented chemical knowledge for this specific molecule.

Pharmacological and Biological Investigations of 3 Chloro N 4 Morpholinophenyl Propanamide and Its Derivatives

In Vitro Biological Activity Profiling

No published studies were identified that specifically investigated the in vitro biological activity of 3-chloro-N-(4-morpholinophenyl)propanamide.

Enzyme Inhibition Studies

There is no available data on the inhibitory effects of this compound on enzymes such as ILK, VEGFR-2 kinase, hTS, IMPDH, urease, or α-glucosidase.

Cell-Based Assays

Specific data from cell-based assays for this compound are not available in the current body of scientific literature.

No research was found that assessed the antiproliferative or cytotoxic effects of this compound in cancer cell lines such as HepG2, A549, prostate, or breast cancer.

There are no studies available that report on the modulation of osteoclastogenesis or bone resorption in primary cells by this compound.

No data has been published regarding the anti-microbial, anti-fungal, or anti-viral properties of this compound.

Information on the potential for this compound to inhibit immune cell degranulation is not available in published research.

Gene Expression Modulation via Quantitative PCR Analysis

No studies were identified that investigated the effect of this compound or its derivatives on gene expression using quantitative PCR analysis.

In Vivo Efficacy Studies in Preclinical Models

Antitumor Activity in Xenograft Models (e.g., pancreatic cancer)

There is no available data from in vivo studies to support the evaluation of this compound's antitumor activity in pancreatic cancer xenograft models or any other cancer type.

Amelioration of Bone Loss in Animal Models of Osteoporosis

Research on the effects of this compound in animal models of osteoporosis has not been published. nih.govau.dkresearchgate.net Therefore, its potential to ameliorate bone loss remains uninvestigated.

Investigation of Antitubercular Activity in Infection Models

The scientific literature lacks any reports on the in vivo antitubercular activity of this compound in preclinical infection models.

Elucidation of Mechanisms of Action

Molecular Pathway Interrogations (e.g., PI3K/AKT, IκBα/NF-κB signaling, YB-1/HER2/EGFR axis)

There is no evidence in the current body of scientific literature to suggest that this compound interacts with or modulates the PI3K/AKT, IκBα/NF-κB, or YB-1/HER2/EGFR signaling pathways. nih.govnih.gov

Target Identification and Validation

Research into the specific molecular targets of this compound is limited in publicly available scientific literature. However, studies on closely related derivatives have identified specific enzyme inhibition.

20-Hydroxyeicosatetraenoic acid (20-HETE) synthesis:

A derivative of the subject compound, N-(3-chloro-4-morpholin-4-yl) phenyl-N'-hydroxyimido formamide, also known as TS-011, has been identified as a selective inhibitor of 20-hydroxyeicosatetraenoic acid (20-HETE) synthesis. In laboratory studies using human and rat renal microsomes, TS-011 demonstrated potent inhibition of 20-HETE synthesis. The reported IC50 values, which represent the concentration of the inhibitor required to reduce enzyme activity by half, were in the nanomolar range, indicating high potency. Specifically, the IC50 for inhibition of 20-HETE synthesis by rat renal microsomes was 9.19 nM.

| Derivative | Target Enzyme System | Species | IC50 Value |

| TS-011 | 20-HETE synthesis | Rat (renal microsomes) | 9.19 nM |

| TS-011 | 20-HETE synthesis | Human (renal microsomes) | ~10-50 nM |

This table presents the inhibitory concentration (IC50) of the derivative TS-011 on 20-HETE synthesis in different species.

Regarding other potential targets such as TRAF6 (TNF receptor-associated factor 6) , ILK (Integrin-Linked Kinase) , and hTS (human Thymidylate Synthase) , dedicated studies involving this compound or its direct derivatives were not identified in the reviewed scientific literature.

Induction of Cellular Processes

Detailed investigations into the ability of this compound and its derivatives to induce specific cellular processes are not extensively documented.

Autophagy and Apoptosis:

There is currently a lack of specific published research demonstrating the induction of autophagy or apoptosis by this compound or its closely related derivatives. While other structurally distinct compounds have been shown to induce these cellular death pathways, such data cannot be directly extrapolated to the subject compound.

Modulation of Protein Activities and Cytokine Expression

The influence of this compound and its derivatives on the activity of specific proteins and the expression of key cytokines remains an area with limited available data.

IL-1, IL-2, IL-6, and TNFα:

No specific studies were found that detail the modulatory effects of this compound or its immediate derivatives on the expression levels of the pro-inflammatory cytokines Interleukin-1 (IL-1), Interleukin-2 (IL-2), Interleukin-6 (IL-6), or Tumor Necrosis Factor-alpha (TNFα).

Preclinical Pharmacokinetic Evaluations in Animal Models

Specific ADME studies for this compound in animal models have not been published. Therefore, its absorption rate, tissue distribution, metabolic pathways, and excretion routes have not been characterized.

There is no available data from preclinical animal studies to define the plasma half-life (Thalf) or the mean residence time (MRT) of this compound.

Information regarding the systemic clearance of this compound from the body in animal models is not available in the current scientific literature.

Structure Activity Relationship Sar and Lead Optimization Studies

Identification of Key Structural Motifs for Biological Activity

The structure of 3-chloro-N-(4-morpholinophenyl)propanamide comprises three key motifs that are essential for its biological activity: the morpholine (B109124) ring, the N-phenylpropanamide core, and the terminal chloro group.

The N-phenylpropanamide Core: The N-phenylpropanamide scaffold serves as the central framework of the molecule, connecting the morpholine ring to the reactive chloroethyl group. The amide linkage within this core is a key structural feature, as it is relatively stable and can participate in hydrogen bonding interactions. The phenyl ring provides a hydrophobic surface that can engage in van der Waals interactions with the biological target. The relative orientation of the morpholine and the propanamide chain on the phenyl ring is also a determinant of biological activity.

The Terminal Chloro Group: The 3-chloro-propanamide portion of the molecule introduces an electrophilic center. The chlorine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This reactivity can lead to the formation of a covalent bond with a biological target, such as a cysteine residue in an enzyme's active site. This covalent modification can result in irreversible inhibition, which can be a desirable property for certain therapeutic applications.

Impact of Substituent Modifications on Pharmacological Profiles

Systematic modifications of the substituents on the this compound scaffold can have a profound impact on its pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.

Studies on related N-(substituted phenyl)-2-chloroacetamides have shown that the nature and position of substituents on the phenyl ring significantly influence their biological activity. nih.govresearchgate.net For instance, the introduction of halogen atoms at the para-position of the phenyl ring has been associated with increased lipophilicity, which can enhance the ability of the compound to cross cell membranes. nih.govresearchgate.net

In a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives, it was observed that compounds bearing a nitro group exhibited higher cytotoxic effects against cancer cell lines compared to those with a methoxy (B1213986) group. nih.govnih.gov This suggests that electron-withdrawing groups on the phenyl ring may enhance the desired biological activity.

The following interactive table illustrates the hypothetical impact of various substituents on the phenyl ring of a generic N-phenyl chloroacetamide core, based on general SAR principles observed in related compound series.

| Substituent (R) | Position | Electronic Effect | Predicted Impact on Activity |

| -H | - | Neutral | Baseline activity |

| 4-Cl | para | Electron-withdrawing, Lipophilic | Potential for increased activity |

| 4-F | para | Electron-withdrawing, Lipophilic | Potential for increased activity |

| 4-NO2 | para | Strong electron-withdrawing | Potential for significantly increased activity |

| 4-OCH3 | para | Electron-donating | Potential for decreased activity |

| 2-Cl | ortho | Electron-withdrawing, Steric hindrance | May decrease activity due to steric clash |

This table is illustrative and based on general trends observed in related chemical series. Actual activity would need to be determined experimentally.

Design and Synthesis of Analogues and Derivatives for Enhanced Efficacy and Selectivity

The design and synthesis of analogues and derivatives of this compound are guided by the SAR data to improve efficacy and selectivity. Key strategies include:

Modification of the Phenyl Ring: Introducing a variety of substituents on the phenyl ring can modulate the electronic and steric properties of the molecule, leading to improved interactions with the target. For example, the synthesis of derivatives with different halogen substitutions or the introduction of small alkyl groups could be explored.

Alteration of the Linker: The length and flexibility of the propanamide linker can be modified. Shortening or lengthening the alkyl chain, or introducing conformational constraints, could optimize the positioning of the reactive chloroethyl group within the target's active site.

Modification of the Morpholine Ring: While the morpholine ring is often beneficial for pharmacokinetic properties, its replacement with other heterocyclic systems could lead to improved activity or selectivity.

The synthesis of such analogues typically involves multi-step reaction sequences. For instance, the core N-(4-morpholinophenyl)amine can be prepared and then acylated with different substituted propanoyl chlorides to generate a library of derivatives.

Bioisosteric Replacements and Their Effects on Activity

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the properties of a lead compound. nih.gov For this compound, several bioisosteric replacements could be considered:

Morpholine Ring Bioisosteres: The morpholine ring can be replaced with other six-membered heterocycles such as piperidine, piperazine, or thiomorpholine. enamine.netenamine.net These changes can affect the compound's polarity, basicity, and metabolic stability. For example, replacing the oxygen atom in the morpholine ring with a sulfur atom (thiomorpholine) would increase lipophilicity.

Amide Bond Bioisosteres: The amide bond is susceptible to hydrolysis by proteases. Replacing it with a more stable bioisostere, such as a 1,2,3-triazole or an oxadiazole, could improve the metabolic stability and oral bioavailability of the compound.

The following interactive table provides examples of potential bioisosteric replacements for the key motifs in this compound and their predicted effects.

| Original Moiety | Bioisosteric Replacement | Predicted Effect on Properties |

| Morpholine | Thiomorpholine | Increased lipophilicity, altered hydrogen bonding capacity |

| Morpholine | Piperazine | Increased basicity, potential for additional interactions |

| Amide Bond | 1,2,3-Triazole | Increased metabolic stability, altered geometry |

| Amide Bond | Oxadiazole | Increased metabolic stability, potential for improved cell permeability |

| Phenyl Ring | Pyridine Ring | Introduction of a nitrogen atom can alter electronics and solubility |

This table presents potential bioisosteric replacements and their generally expected effects. The actual impact on biological activity would require experimental validation.

Computational and Theoretical Chemistry Approaches

Density Functional Theory (DFT) Calculations for Electronic and Geometric Structures

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic structure of molecules. For "3-chloro-N-(4-morpholinophenyl)propanamide," DFT calculations would be employed to determine its most stable three-dimensional conformation (optimized geometry) and to analyze its electronic properties.

Researchers would typically use a functional, such as B3LYP, combined with a basis set (e.g., 6-311G) to solve the Schrödinger equation approximately. The output of these calculations provides a wealth of information:

Optimized Geometric Parameters: This includes precise bond lengths, bond angles, and dihedral angles for the molecule's lowest energy state. For instance, the calculations would define the spatial relationship between the morpholine (B109124) ring, the phenyl group, and the propanamide side chain.

Electronic Properties: Key insights into the molecule's reactivity and stability can be derived from DFT. This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For "this compound," this would highlight potential sites for intermolecular interactions, such as hydrogen bonding.

Molecular Modeling and Docking Simulations for Target Interactions

Molecular modeling and docking are computational techniques used to predict how a molecule (ligand), such as "this compound," might interact with a biological target, typically a protein or enzyme. This is a fundamental step in rational drug design.

The process involves:

Preparation of Structures: A 3D model of "this compound" is generated and energy-minimized, often using outputs from DFT calculations. The 3D structure of the target protein is obtained from databases like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm systematically places the ligand into the active site of the protein, exploring various possible orientations and conformations.

Scoring and Analysis: Each potential pose is assigned a score based on a scoring function that estimates the binding affinity. The poses with the best scores represent the most likely binding modes.

These simulations can reveal crucial information about potential biological activity by identifying key intermolecular interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and amino acid residues in the target's binding pocket. nih.govresearchgate.net For example, docking could explore how the morpholine group, the amide linkage, or the chloroalkyl chain of the compound contribute to binding within a specific protein cavity.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov To perform a QSAR study that includes "this compound," one would need a dataset of structurally similar compounds with experimentally measured biological activity (e.g., inhibitory concentration, IC50).

The steps in a QSAR analysis include:

Data Collection: Assembling a series of analogous compounds with their corresponding activity data.

Descriptor Calculation: For each molecule, a set of numerical values, known as molecular descriptors, are calculated. These can describe various aspects of the molecule, including steric (e.g., molecular volume), electronic (e.g., dipole moment), and hydrophobic (e.g., LogP) properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical equation that correlates the descriptors with the observed biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques.

A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing. mdpi.com This approach helps to rationalize the effect of different functional groups on activity; for instance, it could quantify how the morpholino group versus another substituent at that position influences the compound's potency.

Predictive Modeling for Compound Design and Optimization (e.g., PROTAC development)

Predictive modeling leverages the insights from DFT, docking, and QSAR to guide the design of new molecules with improved properties. This is a forward-thinking approach where computational data informs chemical synthesis.

For "this compound," which contains a reactive chloropropyl group, predictive modeling could be particularly relevant for its potential use as a covalent inhibitor or as a building block for more complex molecules like PROteolysis TArgeting Chimeras (PROTACs).

A PROTAC is a heterobifunctional molecule designed to recruit a specific E3 ubiquitin ligase to a target protein, leading to the target's degradation. "this compound" could potentially be modified to serve as a warhead that binds to a target protein. Predictive modeling would be instrumental in:

Designing the Linker: Computational tools can help design the optimal linker that connects the target-binding moiety to an E3 ligase-binding ligand, ensuring the correct orientation and distance for effective ternary complex formation.

Optimizing Binding Affinity: Docking and other simulation techniques would be used to predict how modifications to the parent structure affect binding to both the target protein and the E3 ligase.

Predicting Physicochemical Properties: Models can forecast properties like solubility and cell permeability for newly designed PROTACs, which are critical for their development as therapeutic agents.

By integrating these computational approaches, chemists can significantly accelerate the cycle of drug design, synthesis, and testing, moving more efficiently from a starting compound to an optimized lead molecule.

Future Research Directions and Therapeutic Potential

Exploration of Novel Biological Targets and Therapeutic Areas

There is no available information on the biological targets of 3-chloro-N-(4-morpholinophenyl)propanamide.

Development of Advanced Synthetic Strategies for Complex Analogues

There are no published advanced synthetic strategies for this compound or its complex analogues.

Integration with Emerging Drug Discovery Modalities and Technologies

There is no information regarding the integration of this compound with any drug discovery modalities or technologies.

Translational Research Prospects for Lead Compound Development

As there is no evidence of this compound being identified as a lead compound, there are no translational research prospects to report.

常见问题

Q. What are the standard synthetic routes for preparing 3-chloro-N-(4-morpholinophenyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A cold solution of 4-morpholinoaniline in dry acetonitrile is reacted with 3-chloropropionyl chloride at 0°C, followed by stirring at 50°C for 24 hours. Key optimizations include:

- Temperature control : Maintaining low temperatures (−10°C to 0°C) during initial mixing minimizes side reactions.

- Solvent choice : Acetonitrile enhances reactivity due to its polar aprotic nature, improving nucleophilicity.

- Purification : Post-reaction extraction with NaHCO₃ and dichloromethane removes acidic byproducts. Yield optimization (>95%) is achieved by using a 3-fold excess of the amine reactant .

Q. How is the molecular geometry of this compound validated experimentally?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

- Crystallization : Slow evaporation of dichloromethane at room temperature yields X-ray-quality crystals .

- Data collection : MoKα radiation (λ = 0.71073 Å) is used with a diffractometer. Cell parameters (e.g., orthorhombic system, a = 9.6326 Å, b = 8.6650 Å, c = 25.7944 Å) are refined using SHELXL .

- Validation : Bond lengths (e.g., C=O: 1.2326 Å, C–N: 1.3416 Å) and angles confirm resonance stabilization typical of amides .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

Methodological Answer:

- IR spectroscopy : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3300 cm⁻¹ (N–H stretch) confirm the amide group .

- NMR : ¹H NMR shows aromatic protons (δ 6.8–7.2 ppm) and methylene protons adjacent to chlorine (δ 3.6–4.0 ppm) .

- Mass spectrometry : Molecular ion peaks ([M+H]⁺) align with theoretical m/z (e.g., C₁₃H₁₆ClN₂O₂: 279.09) .

Advanced Research Questions

Q. How can hydrogen bonding and intermolecular interactions in the crystal lattice be systematically analyzed?

Methodological Answer:

- Graph-set analysis : Classify interactions (e.g., N–H···O and C–H···O) using descriptors like C₁₁(4) for chain motifs .

- Software tools : Mercury or PLATON calculates contact distances (e.g., N–H···O = 2.89 Å) and visualizes packing along crystallographic axes (e.g., a-axis chains) .

- Energy frameworks : Compute interaction energies (e.g., electrostatic vs. dispersion) to quantify lattice stability .

Q. How do discrepancies between computational and experimental spectroscopic data arise, and how can they be resolved?

Methodological Answer:

- Source of discrepancies :

- Basis set limitations in DFT calculations (e.g., underestimating C=O stretching frequencies).

- Solvent effects in experimental NMR vs. gas-phase simulations.

- Resolution strategies :

Q. What computational approaches are recommended for electronic structure analysis?

Methodological Answer:

- Wavefunction analysis : Multiwfn calculates electron localization function (ELF) and Laplacian of electron density (∇²ρ) to map bonding regions .

- NBO analysis : Quantifies resonance stabilization (e.g., amide resonance energy ~20 kcal/mol) .

- TD-DFT : Predicts UV-Vis spectra (e.g., π→π* transitions at ~270 nm) for comparison with experimental data .

Q. How can researchers design derivatives of this compound for biological activity studies?

Methodological Answer:

- Structural modifications :

- Activity assays :

Q. What strategies address challenges in crystallizing this compound for structural studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。